![molecular formula C5H8F3NO2 B1339320 2,2,2-Trifluoroethyl dimethylcarbamate CAS No. 407-43-2](/img/structure/B1339320.png)
2,2,2-Trifluoroethyl dimethylcarbamate
Overview
Description
2,2,2-Trifluoroethyl N,N-dimethylcarbamate is a chemical compound with the CAS Number: 407-43-2. It has a molecular weight of 171.12 . The compound is stored at room temperature and is in liquid form .
Synthesis Analysis
A novel highly C3 selective metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate has been developed . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .Molecular Structure Analysis
The Inchi Code for 2,2,2-Trifluoroethyl dimethylcarbamate is1S/C5H8F3NO2/c1-9(2)4(10)11-3-5(6,7)8/h3H2,1-2H3
. Chemical Reactions Analysis
The compound has been used in the trifluoroethylation of indoles via C–H functionalization . The unique electronic properties of the CF3CH2X (X = Br, I, OTf) compounds limit their use as simple electrophiles .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 115.2±40.0 °C at 760 mmHg, and a vapor pressure of 19.3±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.4±3.0 kJ/mol and a flash point of 23.4±27.3 °C . The compound has a molar refractivity of 31.2±0.3 cm3 .Scientific Research Applications
Synthesis of Fluoroalkylated Indole Derivatives
The compound is used in the C–H functionalization of indoles, which is a critical step in the synthesis of fluoroalkylated indole derivatives . These derivatives are significant due to the indole framework’s importance in the structure of many drug candidates. The introduction of a trifluoroethyl group can be achieved in a fast and efficient reaction under mild conditions with high functional group tolerance .
Medicinal Chemistry
In medicinal chemistry, modifying lead compounds with fluorous functional groups like 2,2,2-Trifluoroethyl dimethylcarbamate is a common strategy to fine-tune their biological activity . The presence of fluorinated functional groups can beneficially modify the electronic properties of compounds, improve their metabolic stability, and enhance their lipophilicity .
Development of Synthetic Methods
The development of new synthetic methods for the installation of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry 2,2,2-Trifluoroethyl dimethylcarbamate plays a role in this development by providing a way to introduce trifluoroethyl groups into aromatic systems .
Quantum Chemical Calculations
Beyond synthetic developments, quantum chemical calculations provide a deeper understanding of transformations involving 2,2,2-Trifluoroethyl dimethylcarbamate . These calculations are essential for predicting the behavior of molecules and understanding the electronic properties of the fluorous functional groups .
Metal-Free Trifluoroethylation
A novel highly C3 selective metal-free trifluoroethylation method using 2,2,2-Trifluoroethyl dimethylcarbamate has been developed . This method is significant because it allows for the introduction of trifluoroethyl groups without the need for transition metal catalysts, which can be advantageous in certain synthetic scenarios .
Enhancing Lipophilicity in Drug Design
The compound is utilized to enhance the lipophilicity of molecules in drug design . This is important because increased lipophilicity can lead to better absorption and distribution of a drug within the body .
Functional Group Tolerance in Reactions
2,2,2-Trifluoroethyl dimethylcarbamate: is noted for its high functional group tolerance in reactions . This property is crucial for complex molecule synthesis where multiple functional groups are present and need to be preserved during the reaction process .
Organic Molecule Electronic Modification
Finally, the compound is involved in the modification of the electronic properties of organic molecules . This application is particularly relevant in the development of new materials and chemicals where specific electronic characteristics are desired .
Safety and Hazards
Future Directions
The development of new synthetic methods for the installation of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry . The presence of fluorine in organic molecules often provides advantageous properties to the molecules, as fluorinated functional groups can beneficially modify the electronic properties of the compounds, improve their metabolic stability, and enhance their lipophilicity .
properties
IUPAC Name |
2,2,2-trifluoroethyl N,N-dimethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c1-9(2)4(10)11-3-5(6,7)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDGUXZHFOUZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572356 | |
Record name | 2,2,2-Trifluoroethyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl dimethylcarbamate | |
CAS RN |
407-43-2 | |
Record name | Carbamic acid, N,N-dimethyl-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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